molecular formula C13H9ClN4O3 B11664372 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide

Katalognummer: B11664372
Molekulargewicht: 304.69 g/mol
InChI-Schlüssel: DDKHQYVDVOTBTA-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical sensors.

Wirkmechanismus

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could result from the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(4-fluoro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide
  • N’-[(E)-(4-methyl-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and biological activity. The presence of different halogens or alkyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, highlighting the uniqueness of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-3-carbohydrazide.

Eigenschaften

Molekularformel

C13H9ClN4O3

Molekulargewicht

304.69 g/mol

IUPAC-Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9ClN4O3/c14-11-4-3-9(6-12(11)18(20)21)7-16-17-13(19)10-2-1-5-15-8-10/h1-8H,(H,17,19)/b16-7+

InChI-Schlüssel

DDKHQYVDVOTBTA-FRKPEAEDSA-N

Isomerische SMILES

C1=CC(=CN=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.